![molecular formula C19H14BrN5O3 B2832901 N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251601-96-3](/img/structure/B2832901.png)
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN5O3 and its molecular weight is 440.257. The purity is usually 95%.
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Biological Activity
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its antibacterial, antifungal, and potential anticancer activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrazine core with a bromophenyl and phenoxy substituents. Its molecular formula is C_17H_14BrN_5O_3, with a molecular weight of approximately 404.23 g/mol. The presence of the triazole moiety is critical for its biological activity, as this functional group often enhances the interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of triazolo-pyrazine compounds. For example, a study indicated that similar compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
2e | 32 | Against S. aureus |
2e | 16 | Against E. coli |
These findings suggest that this compound may possess similar antibacterial properties due to its structural analogies.
Antifungal Activity
The compound's potential antifungal activity has also been explored in various studies. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. While specific data on this compound's antifungal activity is limited, related triazole compounds have shown promising results against Candida species and other fungal pathogens.
Anticancer Potential
Emerging research indicates that triazole-containing compounds may exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies have reported that triazole derivatives can inhibit tumor cell proliferation in vitro and in vivo models. Further investigation into the specific pathways affected by this compound is warranted to elucidate its potential as an anticancer agent.
Case Studies
- Antitubercular Activity : A series of substituted benzamide derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar modifications in the structure of this compound could lead to potent antitubercular agents.
- Cytotoxicity Studies : In cytotoxicity assessments on human embryonic kidney (HEK-293) cells, certain derivatives demonstrated low toxicity levels while maintaining antibacterial efficacy . This dual profile is crucial for the development of safe therapeutic agents.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c20-13-5-4-6-14(11-13)22-16(26)12-25-19(27)24-10-9-21-18(17(24)23-25)28-15-7-2-1-3-8-15/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXNGWBIAXIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.